molecular formula C19H23ClN2O B13783345 cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-1-phenyl-1-naphthamide hydrochloride CAS No. 63766-18-7

cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-1-phenyl-1-naphthamide hydrochloride

Cat. No.: B13783345
CAS No.: 63766-18-7
M. Wt: 330.8 g/mol
InChI Key: UQZKHTHEHKIDHJ-POCMBTLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-1-phenyl-1-naphthamide hydrochloride is a synthetic organic compound with a complex structure It is known for its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-1-phenyl-1-naphthamide hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the naphthalene ring: This step involves the cyclization of suitable precursors under controlled conditions.

    Introduction of the dimethylamino group: This is achieved through nucleophilic substitution reactions, where a dimethylamine source reacts with the intermediate compound.

    Formation of the amide bond: This step involves the reaction of the intermediate with an appropriate acid chloride or anhydride to form the amide linkage.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-1-phenyl-1-naphthamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalenes.

Scientific Research Applications

cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-1-phenyl-1-naphthamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-1-phenyl-1-naphthamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-1-phenyl-1-naphthamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike the SSRIs mentioned, this compound’s primary applications are in research and industrial contexts rather than as a therapeutic agent.

Properties

CAS No.

63766-18-7

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

[(1R,4R)-4-carbamoyl-4-phenyl-2,3-dihydro-1H-naphthalen-1-yl]-dimethylazanium;chloride

InChI

InChI=1S/C19H22N2O.ClH/c1-21(2)17-12-13-19(18(20)22,14-8-4-3-5-9-14)16-11-7-6-10-15(16)17;/h3-11,17H,12-13H2,1-2H3,(H2,20,22);1H/t17-,19-;/m1./s1

InChI Key

UQZKHTHEHKIDHJ-POCMBTLOSA-N

Isomeric SMILES

C[NH+](C)[C@@H]1CC[C@](C2=CC=CC=C12)(C3=CC=CC=C3)C(=O)N.[Cl-]

Canonical SMILES

C[NH+](C)C1CCC(C2=CC=CC=C12)(C3=CC=CC=C3)C(=O)N.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.